![molecular formula C26H20F3N3O4 B13388262 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoicacid](/img/structure/B13388262.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid is a complex organic compound known for its unique structural features and diverse applications in scientific research. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, a trifluoromethyl diazirine moiety, and a phenylpropanoic acid backbone. These structural elements contribute to its reactivity and utility in various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid typically involves multiple steps, starting from commercially available precursorsThe final step often involves the deprotection of the Fmoc group under mild acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to streamline the process and ensure consistency in production .
化学反应分析
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
科学研究应用
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a photoreactive probe in studying reaction mechanisms
Biology: The compound is employed in photoaffinity labeling to study protein-ligand interactions and protein-protein interactions
Industry: The compound is used in the development of advanced materials and as a reagent in various industrial processes
作用机制
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid involves its ability to form covalent bonds with target molecules upon exposure to UV light. The diazirine moiety undergoes photolysis to generate a highly reactive carbene intermediate, which can insert into C-H, N-H, and O-H bonds of nearby molecules. This property makes it a valuable tool for studying molecular interactions and mapping binding sites .
相似化合物的比较
Similar Compounds
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid
- (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides
Uniqueness
Compared to similar compounds, 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid is unique due to the presence of the trifluoromethyl diazirine moiety, which imparts photoreactivity. This feature allows it to be used in photoaffinity labeling and other photochemical applications, setting it apart from other Fmoc-protected amino acids .
属性
分子式 |
C26H20F3N3O4 |
|---|---|
分子量 |
495.4 g/mol |
IUPAC 名称 |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoic acid |
InChI |
InChI=1S/C26H20F3N3O4/c27-26(28,29)25(31-32-25)16-11-9-15(10-12-16)13-22(23(33)34)30-24(35)36-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,30,35)(H,33,34) |
InChI 键 |
UHXIAQUVGJCYSA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5(N=N5)C(F)(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


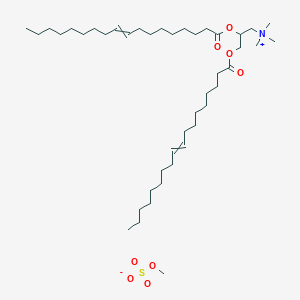
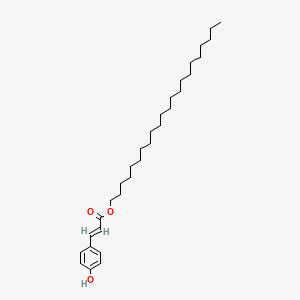
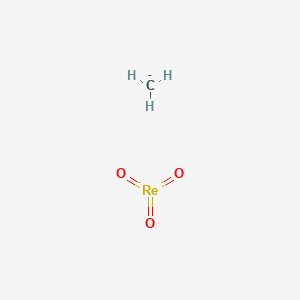
![3-[3,4-Dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-2,6-dioxo-4-pyrimidinecarboxylic acid](/img/structure/B13388208.png)
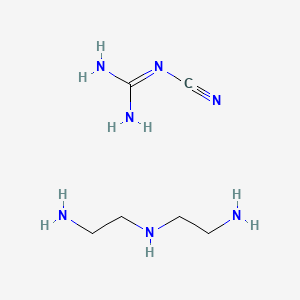
![Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B13388212.png)
![CarbaMicacid,N-[(3aS,4R,6S,6aR)-tetrahydro-6-hydroxy-2,2-diMethyl-4H-cyclopenta-1,3-dioxol-4-yl]-,phenylMethyl ester](/img/structure/B13388214.png)
![1,1,1-Trifluoro-4-[7-methyl-2-(trifluoromethyl)-6,7-dihydro-5H-1-benzopyran-8-yl]but-3-en-2-one](/img/structure/B13388218.png)
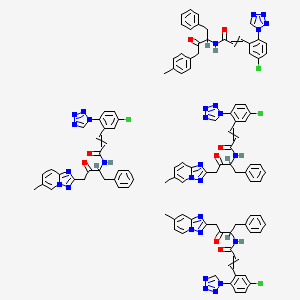
![[3-[5-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 10-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13388223.png)

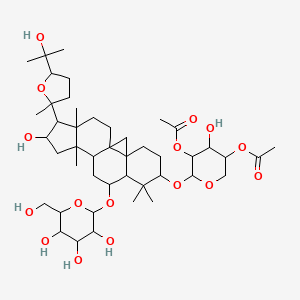

![[18-[[3-Hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentadeca-4,8,12-trien-2-yl]amino]-18-oxooctadeca-6,8-dienyl] octadeca-9,12-dienoate](/img/structure/B13388240.png)
